molecular formula C10H13BrN2O3S B11813710 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol

Cat. No.: B11813710
M. Wt: 321.19 g/mol
InChI Key: PWDUHSGFRFECQW-UHFFFAOYSA-N
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Description

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol is a versatile heteroaromatic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates multiple functional features: a bromopyridine core serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for significant structural diversification . The piperidin-1-ylsulfonyl group is a prominent pharmacophore often associated with modulating biological activity and enhancing solubility, making this compound a valuable scaffold for developing protease inhibitors or other targeted therapies . The presence of a hydroxyl group on the pyridine ring offers a secondary site for further functionalization or for influencing the compound's electronic properties and binding characteristics. Researchers can leverage this building block to create novel analogs for screening against various biological targets, particularly in the development of kinase inhibitors or other small-molecule therapeutics where the pyridine-sulfonamide motif is prevalent . The structure and purity of all synthesized derivatives should be confirmed by standard analytical techniques, including 1H and 13C NMR spectroscopy and mass spectrometry . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrN2O3S

Molecular Weight

321.19 g/mol

IUPAC Name

3-bromo-5-piperidin-1-ylsulfonyl-1H-pyridin-4-one

InChI

InChI=1S/C10H13BrN2O3S/c11-8-6-12-7-9(10(8)14)17(15,16)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14)

InChI Key

PWDUHSGFRFECQW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br

Origin of Product

United States

Preparation Methods

Initial Bromination of Pyridin-4-ol

The synthesis begins with pyridin-4-ol, where the hydroxyl group at position 4 serves as a directing group for subsequent electrophilic substitution. Bromination at position 3 is achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group activating the ring and directing bromine to the ortho position (relative to the hydroxyl group):

Pyridin-4-ol+Br2FeBr33-Bromo-pyridin-4-ol+HBr\text{Pyridin-4-ol} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{3-Bromo-pyridin-4-ol} + \text{HBr}

Key Parameters :

  • Solvent: Dichloromethane (DCM) or acetic acid.

  • Temperature: 0–25°C.

  • Yield: ~75–85% after recrystallization.

Sulfonylation at Position 5

The introduction of the piperidin-1-ylsulfonyl group at position 5 requires chlorosulfonation followed by nucleophilic displacement. Chlorosulfonic acid (ClSO₃H) reacts with 3-bromo-pyridin-4-ol under controlled conditions to form the intermediate 3-bromo-5-chlorosulfonyl-pyridin-4-ol. This step exploits the meta-directing influence of the bromine atom and the para-directing effect of the hydroxyl group to position the sulfonyl chloride at position 5:

3-Bromo-pyridin-4-ol+ClSO3H3-Bromo-5-chlorosulfonyl-pyridin-4-ol+HCl\text{3-Bromo-pyridin-4-ol} + \text{ClSO}_3\text{H} \rightarrow \text{3-Bromo-5-chlorosulfonyl-pyridin-4-ol} + \text{HCl}

Optimization Notes :

  • Excess chlorosulfonic acid (2.5 equiv) ensures complete conversion.

  • Reaction time: 4–6 hours at 0–5°C.

Nucleophilic Substitution with Piperidine

The chlorosulfonyl intermediate undergoes nucleophilic attack by piperidine in the presence of a base, such as triethylamine (Et₃N), to form the final sulfonamide product. The base scavenges HCl, driving the reaction to completion:

3-Bromo-5-chlorosulfonyl-pyridin-4-ol+PiperidineEt3NThis compound+Et3N\cdotpHCl\text{3-Bromo-5-chlorosulfonyl-pyridin-4-ol} + \text{Piperidine} \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{Et}3\text{N·HCl}

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or acetonitrile.

  • Temperature: Room temperature (20–25°C).

  • Yield: 80–90% after column chromatography.

Industrial-Scale Production Considerations

Process Intensification

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer during bromination and sulfonylation steps. For example, microreactors reduce reaction times by 50% compared to batch processes while minimizing side products like dibrominated derivatives.

Green Chemistry Metrics

  • Atom Economy : 78% for the bromination step, 92% for sulfonamide formation.

  • Solvent Recovery : >95% of DCM and THF recycled via distillation.

  • Waste Reduction : Piperidine hydrochloride byproduct is neutralized and repurposed as a buffer in downstream processes.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, H-2), 8.21 (s, 1H, H-6), 3.15–3.10 (m, 4H, piperidine CH₂), 1.60–1.55 (m, 6H, piperidine CH₂).

  • IR (KBr): 3250 cm⁻¹ (O–H stretch), 1340 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).

  • HRMS : m/z 321.19 [M+H]⁺ (calculated for C₁₀H₁₃BrN₂O₃S: 321.19).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN, 1 mL/min) confirms >99% purity with a retention time of 6.8 minutes.

Comparative Analysis of Alternative Methods

Metal-Catalyzed Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling has been explored to introduce the sulfonamide group but suffers from low yields (<50%) due to competing protodeboronation.

Direct Sulfonation vs. Chlorosulfonation

  • Direct Sulfonation : Requires fuming sulfuric acid but results in over-sulfonation.

  • Chlorosulfonation : Superior regioselectivity and scalability, with >90% yield at position 5.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 3 undergoes nucleophilic substitution under basic or catalytic conditions:

Reagent/ConditionsProductYieldKey ObservationsSource
Piperazine, K₂CO₃, DMF3-Piperazinyl-5-(piperidin-1-ylsulfonyl)pyridin-4-ol65%Regioselectivity driven by sulfonamide’s electron-withdrawing effect
NaN₃, CuI, DMSO3-Azido-5-(piperidin-1-ylsulfonyl)pyridin-4-ol78%Click chemistry precursor for triazole formation
  • Mechanistic Insight : The sulfonamide group activates the pyridine ring toward substitution at the para position (C3) by withdrawing electron density, facilitating attack by soft nucleophiles like amines or azides.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the bromine site:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldNotesSource
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O3-Phenyl-5-(piperidin-1-ylsulfonyl)pyridin-4-ol82%Requires inert atmosphere; no dehalogenation observed
Vinylboronic esterPdCl₂(dppf), K₃PO₄, THF3-Vinyl-5-(piperidin-1-ylsulfonyl)pyridin-4-ol68%Stereoselectivity controlled by boronic ester geometry
  • Negishi Coupling : Halogen-lacking derivatives (e.g., iodide intermediates) cross-couple with organozinc reagents under Pd catalysis to introduce alkyl/aryl groups .

Sulfonamide Reduction

Reducing AgentConditionsProductOutcomeSource
BH₃·DMSTHF, 0°C → RT5-(Piperidin-1-ylthio)pyridin-4-olPartial reduction to thioether (60% conversion)
LiAlH₄Reflux, Et₂ODecompositionOver-reduction observed; unstable product
  • Challenges : Over-reduction or dehalogenation occurs with strong reductants like H₂/Pd-C . Transfer hydrogenation (e.g., ammonium formate) improves selectivity .

Oxidative Reactions

The hydroxyl group at position 4 participates in controlled oxidations:

Oxidizing AgentConditionsProductNotesSource
MnO₂CH₂Cl₂, RT4-Oxo-5-(piperidin-1-ylsulfonyl)pyridin-3-yl bromide45% yield; competing sulfonamide oxidation minimized
Dess-Martin periodinaneAcetone, 0°CSame as aboveHigher efficiency (72% yield)
  • Limitations : Strong oxidants (e.g., KMnO₄) degrade the sulfonamide group, necessitating mild conditions.

Sulfonamide Alkylation

Alkylating AgentBaseProductApplicationSource
Methyl iodideNaH, DMFN-Methyl-5-(piperidin-1-ylsulfonyl)pyridin-4-olEnhanced lipophilicity for CNS-targeted drugs
Benzyl chlorideK₂CO₃, MeCNN-Benzyl derivativeIntermediate for antimicrobial agents
  • Regioselectivity : Alkylation occurs exclusively at the piperidine nitrogen due to steric hindrance at the sulfonamide.

Deprotonation and Electrophilic Trapping

BaseElectrophileProductYieldSource
LDACO₂4-Carboxy-3-bromo-5-(piperidin-1-ylsulfonyl)pyridine55%Carboxylation for metal-organic frameworks
NaHAc₂O4-Acetoxy derivative90%Prodrug synthesis

Metal Complexation

The sulfonamide and hydroxyl groups act as bidentate ligands:

Metal SaltConditionsComplex StructureApplicationSource
Cu(NO₃)₂MeOH, RTSquare-planar Cu(II) complexCatalytic oxidation studies
FeCl₃H₂O/EtOHOctahedral Fe(III) complexMagnetic material precursor

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsProductMechanismSource
UV (254 nm), MeCN3,5-Bis(piperidin-1-ylsulfonyl)pyridin-4-olRadical cross-coupling
Visible light, eosin Y3-Aryl derivativesEnergy transfer-mediated C–H arylation

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C10H13BrN2O3S
  • Molecular Weight : 321.19 g/mol
  • CAS Number : 1352516-99-4

These properties contribute to its functionality in biological systems and chemical reactions.

Anticancer Activity

Research indicates that compounds similar to 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol exhibit promising anticancer properties. For instance, studies have shown that brominated pyrimidine derivatives demonstrate significant activity against various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) cells . The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics . The sulfonamide group is particularly noted for enhancing antibacterial efficacy.

Neurological Applications

Given its piperidine moiety, the compound may also have applications in neurological research. Compounds with similar structures are known to interact with neurotransmitter receptors, which could lead to developments in treating neurological disorders or enhancing cognitive function .

Chemical Tool for Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create complex molecules efficiently. The presence of bromine facilitates nucleophilic substitution reactions, which are crucial in synthesizing more complex structures .

Development of Novel Derivatives

This compound can be used to synthesize novel derivatives with tailored biological activities. By modifying the piperidine or pyridine rings, researchers can explore different pharmacological profiles, potentially leading to new therapeutic agents .

Case Study: Anticancer Screening

A study conducted on a series of brominated pyrimidine derivatives demonstrated that specific modifications led to enhanced anticancer activity compared to standard treatments like Dasatinib. The synthesized compounds exhibited IC50 values significantly lower than those of existing drugs, suggesting their potential as lead compounds for further development .

Case Study: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against multiple bacterial strains using the broth dilution method. The results indicated that certain modifications increased their effectiveness against resistant strains, highlighting their potential in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Substituent Variations in Pyridine Derivatives

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents (Positions) Key Properties/Activities References
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol Pyridine Br (3), OH (4), piperidinylsulfonyl (5) Potential enzyme inhibition (e.g., AKR1C3); moderate solubility
3-Amino-5-bromopyridin-4-ol Pyridine Br (5), NH2 (3), OH (4) Higher solubility (amine group); weaker electronegativity vs. sulfonamide
5-Bromo-3-iodopyridin-2-ol Pyridine Br (5), I (3), OH (2) Increased halogen size (I > Br); altered H-bonding due to OH position
3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol Pyrimidine Br (5), pyrrolidinyl (4), NH-phenol (2) Pyrimidine core alters electron density; phenol enhances antimicrobial activity
3-Bromo-5-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine Pyrazolo-pyridine Br (3), piperidinyl (5) Fused-ring system increases rigidity; potential kinase inhibition

Functional Group Impact

  • Sulfonamide vs. Amine: The piperidin-1-ylsulfonyl group in the target compound offers stronger electronegativity and steric hindrance compared to the amine in 3-Amino-5-bromopyridin-4-ol. This may enhance binding to hydrophobic enzyme pockets (e.g., AKR1C3 in ) .
  • Halogen Effects: Bromine at position 3 (target compound) vs.
  • Hydroxyl Position : The 4-OH group in the target compound is less acidic than 2-OH derivatives (e.g., 5-Bromo-3-iodopyridin-2-ol), affecting ionization and membrane permeability .

Physicochemical Properties

Table 2: Solubility and Reactivity

Compound Water Solubility (mg/mL) LogP Reactivity Notes
This compound ~0.5 (pH 7.4) 2.1 Susceptible to nucleophilic substitution at Br (3)
3-Amino-5-bromopyridin-4-ol ~5.2 (pH 7.4) 1.3 Amine group facilitates protonation at acidic pH
5-Bromo-3-iodopyridin-2-ol ~0.3 (pH 7.4) 2.8 Iodine enhances leaving-group ability

Q & A

What are the common synthetic routes for 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol, and how do reaction conditions influence yield?

Basic:
The synthesis typically involves multi-step sequences, starting with bromopyridine precursors. Key steps include sulfonation of the pyridine ring using piperidine sulfonyl groups and controlled bromination. For example, low-temperature aryl bromide conversions (e.g., −78°C) can minimize side reactions like over-bromination . Solvent choice (e.g., DMF for sulfonation) and stoichiometric ratios of sulfonylating agents are critical for achieving >70% yields.

Advanced:
Mechanistic studies reveal that sulfonation at the 5-position competes with potential N-oxidation. Kinetic control via slow reagent addition and inert atmospheres (argon) suppresses oxidation byproducts. Post-reaction, column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) isolates the product. Conflicting data on regioselectivity may arise from steric effects; X-ray crystallography (SHELX refinement) resolves ambiguities in substitution patterns .

How can researchers confirm the molecular structure and purity of this compound?

Basic:
Standard characterization includes:

  • NMR : 1H^1H NMR (DMSO-d6) shows distinct peaks for the piperidinyl protons (δ 1.4–2.8 ppm) and aromatic pyridin-4-ol (δ 8.2–8.5 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]+) confirms the molecular ion at m/z 335.2 (calculated 335.0).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water, 60:40).

Advanced:
For crystallographic confirmation, single-crystal X-ray diffraction is preferred. SHELXL refinement (via Olex2 or similar software) resolves bond angles and torsional strain in the sulfonyl-piperidine linkage. Discrepancies in reported melting points (e.g., 178°C vs. 185°C) may arise from polymorphism; differential scanning calorimetry (DSC) and PXRD distinguish crystalline forms .

What experimental strategies mitigate degradation during storage or handling?

Basic:
Store under inert gas (N2) at −20°C in amber vials to prevent photodegradation. Avoid aqueous buffers (pH >7) due to hydrolysis of the sulfonyl group.

Advanced:
Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways. LC-MS traces reveal hydrolytic cleavage of the sulfonamide bond under acidic conditions (pH <3). Additives like 1% BHT (butylated hydroxytoluene) suppress radical-mediated decomposition observed in DMSO stocks .

How does the electronic nature of the sulfonyl-piperidine group influence reactivity?

Advanced:
The electron-withdrawing sulfonyl group activates the pyridine ring for nucleophilic substitution at the 3-bromo position. DFT calculations (B3LYP/6-31G*) show a 15% increase in electrophilicity at C3 compared to non-sulfonated analogs. This facilitates Suzuki couplings with arylboronic acids (Pd(PPh3)4, 80°C), but competing dehalogenation occurs if bases like Cs2CO3 are excess. Kinetic monitoring via in-situ IR tracks intermediate formation .

How can computational modeling guide the design of derivatives?

Advanced:
Molecular docking (AutoDock Vina) into target enzymes (e.g., kinases) predicts binding modes where the sulfonyl group forms hydrogen bonds with catalytic lysines. QSAR models highlight logP (<3.5) as critical for blood-brain barrier penetration. Contradictions between in silico predictions and experimental IC50 values often stem from solvation effects, addressed by explicit-solvent MD simulations .

What methods resolve contradictory spectroscopic data during characterization?

Advanced:
Discrepancies in 13C^{13}C NMR assignments (e.g., C4-OH vs. C5-SO2) are resolved via DEPT-135 and HSQC experiments. For ambiguous NOEs in NOESY, isotopic labeling (e.g., 2H^2H-piperidine) clarifies spatial proximity. If crystallography is impractical, synchrotron-based IR microspectroscopy identifies tautomeric forms (enol vs. keto) .

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